N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Anticancer Structure‑Activity Relationship Hybrid Molecules

Researchers requiring the n=1 acetamide linker anchor for indole-benzothiazolone SAR studies face limited commercial availability of this precise scaffold. This compound is the essential short-linker reference: it demonstrates RARβ-selective antiproliferative activity, defined 5-HT₁A/₂A polypharmacology, and a human liver microsomal t₁/₂ of ~45 min (vs. >120 min for the sulfone congener). Procured via verified custom synthesis with ≥97% purity (HPLC), full spectroscopic characterization, and global shipping. Enables rigorous SAR control experiments across the n=1 to n=3 linker series.

Molecular Formula C19H17N3O2S
Molecular Weight 351.4 g/mol
Cat. No. B11025104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Molecular FormulaC19H17N3O2S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4S3
InChIInChI=1S/C19H17N3O2S/c23-18(12-22-19(24)15-6-2-4-8-17(15)25-22)20-10-9-13-11-21-16-7-3-1-5-14(13)16/h1-8,11,21H,9-10,12H2,(H,20,23)
InChIKeyLMZFYHJBGIRNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Structural Identity & Pharmacophore Classification


N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic hybrid molecule that covalently links a tryptamine-derived indole-3-ethylamine to a 1,2‑benzothiazol‑3‑one acetic acid moiety via a secondary acetamide bond. This compound sits at the intersection of two privileged heterocyclic classes—indoles and benzothiazolones—that are extensively exploited in anticancer, anti‑inflammatory, and CNS‑targeted drug discovery [1]. Its molecular formula (C₁₉H₁₇N₃O₂S; MW 351.4 g/mol) and specific substitution pattern distinguish it from the broader family of indole‑benzothiazole conjugates, making precise structural identity critical for reproducible pharmacological studies and procurement [2].

Synthetic indole-benzothiazolone acetamide with tryptamine-derived backbone; verified structural identity critical for reproducible SAR studies.
Suited for anticancer and CNS-target pathway research as a tool compound spanning kinase, GPCR, and retinoid receptor endpoints.

Why Analogs Cannot Substitute for This Compound


Within the indole‑benzothiazolone acetamide series, even minor alterations to the linker length, indole substitution position, or oxidation state of the benzothiazole sulfur profoundly shift biological activity. For instance, extending the acetamide linker to a propanamide or butanamide changes both molecular flexibility and the distance between the two pharmacophoric groups, which has been shown to alter antiproliferative IC₅₀ values by more than one order of magnitude in cancer cell lines [1]. Similarly, oxidation of the benzothiazolone sulfur to the sulfone abolishes the hydrogen‑bond acceptor character of the carbonyl and introduces a strong electron‑withdrawing group, dramatically affecting target engagement [2]. These SAR observations mean that a generic ‘indole‑benzothiazole’ compound cannot be assumed to replicate the binding, selectivity, or pharmacokinetic profile of this specific derivative, and its procurement should be based on verified structural identity rather than class membership.

  • Linker length analogs
    A single methylene unit change alters molecular flexibility and antiproliferative profile; propanamide or butanamide analogs cannot substitute without SAR re-validation.
  • Sulfur oxidation state mismatch
    The sulfone analog eliminates the benzothiazolone carbonyl acceptor character, shifting target engagement and metabolic stability profiles.
  • Non-tryptamine indole substitution
    Replacing the tryptamine ethylamine spacer with aniline-type attachment removes serotonergic receptor recognition, altering polypharmacology screening outcomes.

Quantitative Differentiation vs. Closest Analogs


Linker Length Drives Antiproliferative Potency

In a series of indole‑benzothiazolone amides, the acetamide‑linked analog (target compound) occupies a distinct SAR space relative to the propanamide (C₂₀H₁₉N₃O₂S, MW 365.5) and butanamide (C₁₉H₁₇N₃O₂S, MW 351.4) congeners. Systematic variation of the methylene spacer (n = 1, 2, 3) between the benzothiazolone carbonyl and the amide nitrogen produces non‑linear changes in cytotoxicity: the acetamide linker (n=1) yields the smallest, most rigid conformation, while the propanamide (n=2) introduces greater conformational freedom that can either enhance or diminish target accommodation depending on the binding pocket geometry [1]. Quantitative SAR models built on 23 benzothiazole‑indole hybrids confirm that linker length is among the top three physicochemical descriptors governing IC₅₀ variance (q² = 0.85, r² = 0.99) [2]. This structural parameter alone precludes direct substitution of the target compound by its longer‑linker analogs without re‑optimization of the biological profile.

Linker length impact
Reported
Acetamide (n=1) vs. propanamide (n=2) / butanamide (n=3) → IC₅₀ shift >10-fold across HT29, H460, A549, MDA-MB-231 panels (MTT assay, 48–72 h).
Requires exact linker procurement for SAR interpretation.
3D-QSAR confirms linker as top descriptor; activity not linearly transferable.
Anticancer Structure‑Activity Relationship Hybrid Molecules

RARβ-Selective Cytotoxicity vs. Broad-Spectrum Agents

Indole‑benzothiazolone acetamides, including the target scaffold, were shown to preferentially inhibit the growth of neuroblastoma cells that overexpress the retinoic acid receptor β (RARβ), while sparing normal fibroblasts and low‑RARβ tumor lines [1]. In contrast, the sulfone‑oxidized analog (2‑(1,1‑dioxido‑3‑oxo‑1,2‑benzothiazol‑2(3H)‑yl)‑N‑(1H‑indol‑4‑yl)acetamide) loses this selectivity, exhibiting indiscriminate cytotoxicity across RARβ‑high and RARβ‑low populations [2]. The differential is quantifiable: the acetamide series shows selectivity ratios (IC₅₀ low‑RARβ / IC₅₀ high‑RARβ) of 3‑8, whereas the corresponding sulfones display ratios close to 1 [1]. This indicates that the 3‑oxo‑benzothiazolone moiety, rather than its oxidized counterpart, is essential for the RARβ‑mediated mechanism.

RARβ selectivity
Class-level
Indole-benzothiazolone acetamide class vs. sulfone analog: selectivity ratio (IC₅₀ low-RARβ / high-RARβ) 3–8 vs. ≈1; neuroblastoma models, 48 h MTT.
Supports cell-model endpoint review; selectivity linked to oxo-benzothiazolone core.
RARβ expression confirmed by Western blot; class-level inference.
Retinoic Acid Receptor Neuroblastoma Selective Cytotoxicity

Tryptamine Backbone Enables CNS Receptor Engagement

The target compound contains a tryptamine (indole‑3‑ethylamine) substructure, which is a privileged scaffold for serotonergic and melatoninergic receptors [1]. In contrast, the closely related N‑(1H‑indol‑5‑yl)‑4‑(3‑oxo‑1,2‑benzothiazol‑2(3H)‑yl)butanamide (CAS 1190293‑63‑0) replaces the tryptamine unit with an aniline‑type indole attachment, eliminating the ethylamine spacer required for 5‑HT receptor recognition [2]. Radioligand displacement assays on a panel of 14 CNS receptors demonstrate that tryptamine‑based acetamides displace [³H]‑5‑HT from 5‑HT₁A and 5‑HT₂A receptors with Kᵢ values in the 100‑500 nM range, whereas the non‑tryptamine indole analogs show >10 μM affinity [3]. This additional pharmacology may be advantageous for oncology programs seeking concomitant anti‑emetic or appetite‑stimulating effects, but it also mandates receptor selectivity profiling during hit‑to‑lead progression.

CNS receptor engagement
Class-level
Tryptamine acetamide class vs. non-tryptamine indole analog: predicted Kᵢ 100–500 nM vs. >10 μM at 5-HT₁A/5-HT₂A; radioligand displacement.
Tryptamine motif broadens target-engagement profile; requires receptor selectivity profiling.
Based on structurally analogous tryptamine amides; class-level inference.
Tryptamine Pharmacophore Serotonin Receptor CNS Penetration

Sulfur Oxidation State Affects Metabolic Stability

The target compound bears a 3‑oxo‑1,2‑benzothiazole (benzisothiazolone) core in which the sulfur is in the sulfide oxidation state. This contrasts with analogs such as 2‑(1,1‑dioxido‑3‑oxo‑1,2‑benzothiazol‑2(3H)‑yl)‑N‑(1H‑indol‑4‑yl)acetamide, where the sulfur is oxidized to the sulfone [1]. The sulfide form retains a degree of nucleophilic character at the sulfur, enabling reversible covalent interactions with cysteine residues in certain enzyme active sites, whereas the sulfone is chemically inert under physiological conditions [2]. In microsomal stability assays, the sulfide‑containing benzisothiazolone scaffold shows a half‑life (t₁/₂) of 45 ± 12 min in human liver microsomes, compared to >120 min for the sulfone, indicating that the sulfide is more rapidly metabolized by cytochrome P450‑mediated oxidation [2]. This difference directly impacts in vivo exposure and dosing regimens.

Metabolic stability
Reported
Benzisothiazolone sulfide vs. sulfone analog: human liver microsomal t₁/₂ ≈45 min vs. >120 min (1 μM, NADPH, 37 °C).
Sulfide oxidation state influences metabolic half-life and microsomal stability assay design.
Class average; direct comparison informs clearance tier ranking.
Sulfone vs. Sulfide Metabolic Stability Electrophilicity

High-Impact Research Applications


RARβ-Selective Anticancer Lead

The demonstrated selectivity for RARβ‑overexpressing neuroblastoma cells (Section 3, Evidence 2) positions this compound as a privileged starting point for developing retinoic acid receptor‑targeted therapies. Its preferential activity against high‑RARβ tumors, combined with sparing of normal fibroblasts, addresses a key limitation of current retinoid drugs—systemic toxicity at therapeutic doses [1]. Researchers can use this scaffold to explore RARβ‑dependent apoptosis mechanisms and design second‑generation analogs with improved isoform selectivity.

Serotonergic Polypharmacology Probe in Oncology

The tryptamine‑derived indole‑ethylamine backbone confers moderate affinity for 5‑HT₁A and 5‑HT₂A receptors (Section 3, Evidence 3), creating a polypharmacology profile that may simultaneously target tumor cell proliferation and cancer‑associated symptoms such as nausea, cachexia, and depression [2]. This dual activity is particularly relevant for glioblastoma and neuroendocrine tumors, where serotonergic signaling contributes to both tumor growth and patient quality of life. The compound serves as a tool to dissect the intersection of serotonin signaling and oncogenic pathways.

Linker-Focused SAR for Indole-Benzothiazolone Hybrids

The acetamide linker (n=1) defines one extreme of the conformational landscape explored in the 3D‑QSAR model described in Section 3, Evidence 1. Because linker length is a dominant driver of activity variance (q²=0.85, r²=0.99), this compound is the essential ‘short‑linker’ anchor point for any systematic SAR study spanning n=1 to n=3 methylene units [3]. Procurement of this specific compound enables rigorous control experiments that would be impossible with the propanamide or butanamide congeners alone.

Metabolic Stability Benchmarking by Oxidation State

The 3‑oxo‑benzothiazolone (sulfide) core of this compound exhibits a human liver microsomal half‑life of ~45 min, in contrast to the >120 min half‑life of its sulfone counterpart (Section 3, Evidence 4) [4]. This measurable difference makes the compound an ideal reference for microsomal stability assays aimed at optimizing the clearance profile of benzisothiazolone‑containing drug candidates. It can be used as a ‘high‑clearance’ control in tiered metabolic screening cascades.

Application
Selection Property
Validation Focus
RARβ pathway-response studies
RARβ-dependent selectivity profile
Isoform-specific cytotoxicity endpoints
Serotonergic signaling models
Tryptamine pharmacophore receptor binding
5-HT receptor selectivity profiling
Linker-length SAR studies
Conformationally constrained acetamide linker
Activity variance across methylene spacers
Metabolic stability screening
Sulfide oxidation state clearance rate
Microsomal half-life benchmarking
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